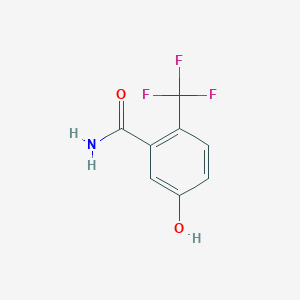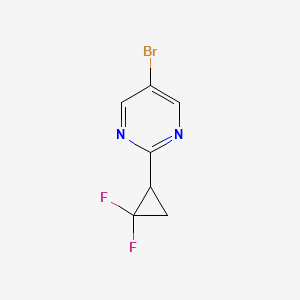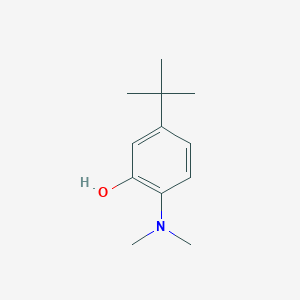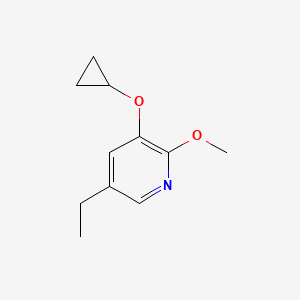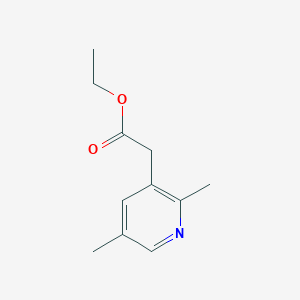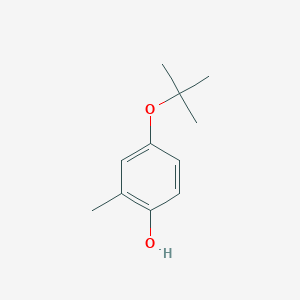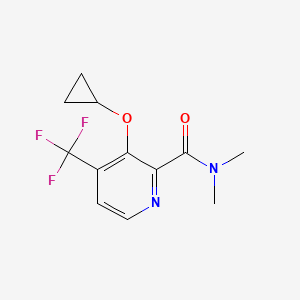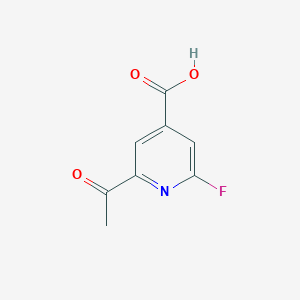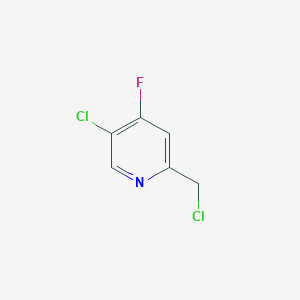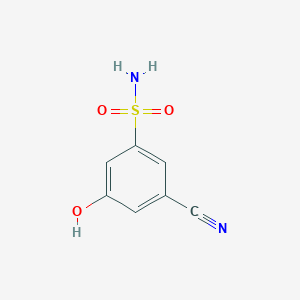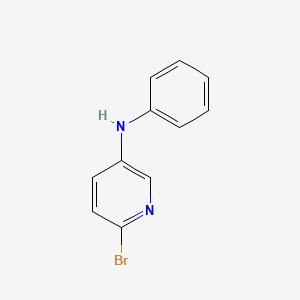
6-Bromo-N-phenylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-phenylpyridin-3-amine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and a phenyl group is attached to the nitrogen atom at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-N-phenylpyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a bromopyridine derivative with a phenylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-phenylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a copper catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
6-Bromo-N-phenylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to therapeutic effects. The compound’s electronic properties also allow it to participate in electron transfer reactions, which are crucial in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N,N-diphenylpyridin-3-amine: Similar structure but with an additional phenyl group attached to the nitrogen atom.
3-Amino-6-bromopyridine: Lacks the phenyl group, making it less bulky and potentially less selective in its interactions.
Uniqueness
6-Bromo-N-phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various applications, from pharmaceuticals to materials science .
Propiedades
Fórmula molecular |
C11H9BrN2 |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
6-bromo-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9BrN2/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8,14H |
Clave InChI |
QDOLTBQWPCIABG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




